Cas no 325142-84-5 (3-Methoxyphenylboronic acid pinacol ester)

3-Methoxyphenylboronic acid pinacol ester is a boronic ester derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The methoxy substituent on the phenyl ring influences reactivity and electronic properties, making it valuable in synthesizing complex aryl-aryl coupled products. This compound is particularly useful in pharmaceutical and materials science research, where controlled coupling reactions are essential. Its compatibility with various catalysts and mild reaction conditions further enhances its utility in organic synthesis. The product is typically supplied as a crystalline solid with high purity, ensuring reproducibility in experimental applications.
3-Methoxyphenylboronic acid pinacol ester structure
325142-84-5 structure
商品名:3-Methoxyphenylboronic acid pinacol ester
CAS番号:325142-84-5
MF:C13H19BO3
メガワット:234.09916
MDL:MFCD05863915
CID:293295
PubChem ID:11413643

3-Methoxyphenylboronic acid pinacol ester 化学的及び物理的性質

名前と識別子

    • 3-Methoxyphenylboronic acid pinacol ester
    • 2-(3-Methoxyphenyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
    • 1,3,2-Dioxaborolane,2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-
    • 2-(3-METHOXYLOXYPHENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Methoxyphenylboron
    • 3-methoxy-1-phenylboronic acid pinacol ester
    • 3-Methoxybenzeneboronic acid,pinacol ester
    • AMTB155
    • BM301
    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole
    • A821308
    • m-(Pinacolboryl)anisol
    • M3124
    • 3-MethoxyphenylboronicAcidPinacolEster
    • SCHEMBL422395
    • AB22716
    • DMKREZLZDOSDQU-UHFFFAOYSA-N
    • DTXSID00465115
    • 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxa borolane
    • CS-W003251
    • J-505799
    • 1,3,2-DIOXABOROLANE, 2-(3-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-
    • 2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;3-Methoxyphenylboronic acid pinacol ester
    • FT-0671324
    • 3-Methoxybenzeneboronic acid pinacol ester
    • AS-2380
    • SY007220
    • MFCD05863915
    • AKOS015920053
    • EN300-1425747
    • 3-METHOXYPHENYLBORONIC ACID, PINACOL ESTER
    • 325142-84-5
    • MDL: MFCD05863915
    • インチ: InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9H,1-5H3
    • InChIKey: DMKREZLZDOSDQU-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC=C1OC)B2OC(C(O2)(C)C)(C)C

計算された属性

  • せいみつぶんしりょう: 234.14300
  • どういたいしつりょう: 234.142725
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27.7

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.028 g/mL at 25 °C
  • ゆうかいてん: No data available
  • ふってん: 328.5°C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: n20/D 1.502
  • PSA: 27.69000
  • LogP: 1.99440

3-Methoxyphenylboronic acid pinacol ester セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

3-Methoxyphenylboronic acid pinacol ester 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Methoxyphenylboronic acid pinacol ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1029583-10g
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
325142-84-5 98%
10g
¥91.00 2024-08-02
ChemScence
CS-W003251-25g
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
325142-84-5 ≥98.0%
25g
$72.0 2022-04-27
eNovation Chemicals LLC
D523166-25g
3-Methoxyphenylboronic acid Pinacol ester
325142-84-5 97%
25g
$150 2024-05-24
Key Organics Ltd
AS-2380-5G
2-(3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
325142-84-5 >95%
5g
£73.00 2025-02-08
Apollo Scientific
OR30617-25g
3-Methoxybenzeneboronic acid, pinacol ester
325142-84-5 98+%
25g
£42.00 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136234-5g
3-Methoxyphenylboronic acid pinacol ester
325142-84-5 97%
5g
¥91.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M136234-25g
3-Methoxyphenylboronic acid pinacol ester
325142-84-5 97%
25g
¥405.90 2023-09-02
Chemenu
CM133879-100g
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
325142-84-5 95+%
100g
$227 2021-08-05
eNovation Chemicals LLC
D523166-1g
3-Methoxyphenylboronic acid Pinacol ester
325142-84-5 97%
1g
$100 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030301-1g
3-MethoxyphenylboronicAcidPinacolEster,98%
325142-84-5 98%
1g
¥509 2024-05-24

3-Methoxyphenylboronic acid pinacol ester 合成方法

3-Methoxyphenylboronic acid pinacol ester 関連文献

3-Methoxyphenylboronic acid pinacol esterに関する追加情報

Introduction to 3-Methoxyphenylboronic Acid Pinacol Ester (CAS No. 325142-84-5)

3-Methoxyphenylboronic acid pinacol ester, identified by its Chemical Abstracts Service (CAS) number 325142-84-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boronic acid derivative is particularly valued for its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern synthetic organic chemistry. The presence of both a methoxy group and a pinacol ester moiety enhances its reactivity and stability, making it an indispensable tool in the development of novel compounds.

The utility of 3-methoxyphenylboronic acid pinacol ester stems from its ability to participate in palladium-catalyzed coupling reactions with various aryl halides and heteroaryl halides. This reaction mechanism is fundamental in constructing biaryl structures, which are prevalent in many biologically active molecules. The methoxy substituent at the para position relative to the boronic acid functionality not only influences the electronic properties of the aromatic ring but also contributes to the overall solubility and handling characteristics of the compound.

In recent years, advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug discovery. The pinacol ester group provides enhanced lipophilicity and metabolic stability, which are critical factors when designing drug candidates intended for oral administration. For instance, studies have demonstrated that boronic acid esters can serve as effective probes for probing protein-ligand interactions, aiding in the development of targeted therapies. The 3-methoxyphenylboronic acid pinacol ester is no exception, offering a versatile scaffold for medicinal chemists to explore.

One of the most compelling applications of 3-methoxyphenylboronic acid pinacol ester is in the field of bioconjugation chemistry. Boronic acids are known to exhibit reversible binding interactions with diols, a property that has been leveraged in various diagnostic and therapeutic applications. For example, research has shown that this compound can be used to develop smart polymers capable of responding to specific biological cues. Such materials hold promise for applications ranging from drug delivery systems to smart coatings that can adapt to environmental changes.

The synthesis of 3-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3-methoxyphenyl Grignard reagent with triisopropyl borate under controlled conditions. This approach ensures high yield and purity, which are essential for downstream applications. Recent innovations in synthetic methodologies have further refined this process, enabling researchers to produce this compound on a larger scale with greater efficiency. These improvements are particularly relevant given the increasing demand for high-quality boronic acid derivatives in industrial settings.

From a materials science perspective, 3-methoxyphenylboronic acid pinacol ester has been investigated for its potential use in organic electronics. Boron-containing aromatic compounds often exhibit favorable electronic properties, making them suitable candidates for use in semiconductors and conductive polymers. Research has demonstrated that incorporating this derivative into thin-film transistors (TFTs) can enhance device performance by improving charge transport properties. Such findings underscore the broad applicability of organoboron compounds beyond traditional pharmaceutical applications.

The role of 3-methoxyphenylboronic acid pinacol ester in catalysis is another area of active investigation. Transition metal-catalyzed reactions involving boronic acids are among the most powerful tools available to synthetic chemists. The pinacol ester form provides stability under various reaction conditions while still maintaining high reactivity due to the presence of the boronic acid moiety. This balance makes it an ideal candidate for use in complex synthetic transformations where both selectivity and efficiency are paramount.

In conclusion, 3-methoxyphenylboronic acid pinacol ester (CAS No. 325142-84-5) represents a cornerstone compound in modern chemical synthesis. Its unique structural features enable it to participate in a wide range of reactions, from cross-coupling transformations to bioconjugation strategies and materials science applications. As research continues to uncover new methodologies and applications for organoboron compounds, the importance of this derivative is likely to grow even further. Its versatility and reliability make it an indispensable asset for researchers across multiple disciplines.

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